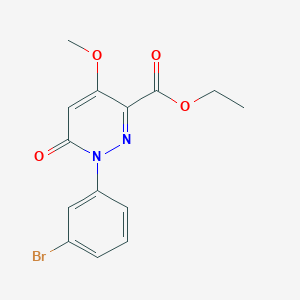

Ethyl 1-(3-bromophenyl)-4-methoxy-6-oxopyridazine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 1-(3-bromophenyl)-4-methoxy-6-oxopyridazine-3-carboxylate is an organic compound that falls within the realm of heterocyclic chemistry, an area focusing on cyclic compounds containing atoms of at least two different elements as members of its ring(s). Compounds like this one are often synthesized and analyzed for their potential biological activities, crystal structure, and as part of developing new chemical reactions and methodologies.

Synthesis Analysis

The synthesis of similar compounds involves multicomponent reactions, characterized by combining three or more reactants in a single reaction vessel to produce a compound, often under specific conditions to ensure the desired product formation. Techniques like 1H NMR, IR, and X-ray diffraction are employed for characterizing the synthesized compounds, ensuring the desired structural features are achieved (Li, Tian, & Wang, 2013).

Molecular Structure Analysis

Molecular structure is crucial in determining the physical and chemical properties of a compound. X-ray diffraction data is often utilized for crystal and molecular structure studies, revealing the spatial arrangement of atoms within the compound. This information is vital for understanding how structural features influence chemical behavior and potential applications (Kaur et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving compounds like this compound may include cyclocondensation reactions, leading to the formation of various heterocyclic structures. These reactions are often regioselective and can be influenced by factors such as ultrasound irradiation, showcasing the compound's reactivity and potential for generating diverse chemical entities (Machado et al., 2011).

Scientific Research Applications

Synthesis and Molecular Structure Analysis

Ethyl 1-(3-bromophenyl)-4-methoxy-6-oxopyridazine-3-carboxylate serves as a pivotal compound in the field of organic chemistry, particularly in the synthesis of complex molecules and the study of their molecular structures. The synthesis of related compounds, such as ethyl 4-(3-hydroxy-4-methoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate and 10-(3,4-dimethoxyphenyl)-7,8-dimethoxy-2H-pyridazino[4,5-b]quinolin-1-one, demonstrates the versatility of ethyl carboxylate derivatives in creating novel chemical entities. These synthetic pathways often involve the use of protective groups and innovative reactions such as the Krohnke reaction to achieve high yields and introduce novel functionalities (Mizuno et al., 2006).

Crystal and Molecular Structure Insights

The crystal and molecular structure analysis of ethyl 4-(3-bromophenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate reveals significant insights into the stability and interactions of these compounds. Single crystal X-ray diffraction data provide detailed information on the unit cell parameters, disorder within the molecule, and intermolecular interactions, which are crucial for understanding the chemical behavior and potential applications of these compounds (Kaur et al., 2012).

Applications in Synthesis of Heterocyclic Compounds

Ethyl carboxylate derivatives are extensively used in the synthesis of densely functionalized heterocyclic molecules. These compounds serve as substrates in electrophilic substitution reactions, leading to the formation of pyridazine, fulvene derivatives, and other heterocyclic molecules with potential biological activities. Such synthetic strategies are pivotal in drug discovery and the development of new materials (Devendar et al., 2013).

Regioselective Synthesis and Structural Assignments

The regioselective synthesis of 3-alkyl-1-aryl-1H-pyrazole-5-carboxylates highlights the importance of ethyl carboxylate derivatives in achieving specific molecular architectures. These synthetic routes offer insights into the control of regioselectivity and the definitive structural assignments of the synthesized compounds, which are essential for further chemical and biological studies (Ashton & Doss, 1993).

Mechanism of Action

The mode of action of such compounds often involves interactions with specific cellular targets, leading to changes in cell function and potentially affecting multiple biochemical pathways . The pharmacokinetics of these compounds, including their absorption, distribution, metabolism, and excretion (ADME) properties, can significantly impact their bioavailability and therapeutic efficacy .

Environmental factors, such as pH, temperature, and the presence of other compounds, can influence the stability and efficacy of these compounds .

Safety and Hazards

properties

IUPAC Name |

ethyl 1-(3-bromophenyl)-4-methoxy-6-oxopyridazine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrN2O4/c1-3-21-14(19)13-11(20-2)8-12(18)17(16-13)10-6-4-5-9(15)7-10/h4-8H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACDMDTDBWKBWMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1OC)C2=CC(=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-ethyl 3-(2-methoxyethyl)-2-((4-oxo-4H-chromene-3-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/no-structure.png)

![(E)-6-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid](/img/structure/B2488705.png)

![1-(1-{[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]sulfonyl}piperidin-4-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2488707.png)

![Tert-butyl 2-(ethylthio)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxylate](/img/structure/B2488708.png)

![Cyclopropylmethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-pyrimidinecarboxylate](/img/structure/B2488714.png)

![1-benzyl-7-methyl-N-(naphthalen-1-yl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2488720.png)

![3-[(4-Benzylpiperazino)methyl]-2-(4-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B2488721.png)